2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride
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Overview
Description
2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of phenethylamine and is characterized by the presence of a bromine atom and a methyl group on the phenyl ring
Scientific Research Applications
2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride typically involves the bromination of 4-methylacetophenone followed by amination. The general synthetic route can be summarized as follows:
Bromination: 4-Methylacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-4-methylacetophenone.
Amination: The brominated product is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group, forming 2-Amino-1-(3-bromo-4-methylphenyl)ethanone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl, thiol, or amine-substituted derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride: Similar structure but with additional methoxy groups.
2-Amino-1-(3-chloro-4-methylphenyl)ethanone;hydrochloride: Chlorine atom instead of bromine.
2-Amino-1-(3-bromo-4-methylphenyl)ethanol: Alcohol derivative instead of ketone.
Uniqueness
2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c1-6-2-3-7(4-8(6)10)9(12)5-11;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLWWLCPOJFXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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